1',2'-Dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one
Description
1',2'-Dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one (CAS: 1860028-21-2) is a spirocyclic compound featuring a cyclobutane ring fused to a pyrrolo[2,3-b]pyridine core. Its molecular formula is C₁₀H₁₀N₂O₂, with a molecular weight of 190.20 g/mol and a purity of 95–97% in commercial research-grade samples . The compound’s structure combines a strained cyclobutane moiety with a bicyclic heteroaromatic system, making it a versatile scaffold for medicinal chemistry.
Properties
IUPAC Name |
spiro[1H-pyrrolo[2,3-b]pyridine-3,1'-cyclobutane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-9-10(4-2-5-10)7-3-1-6-11-8(7)12-9/h1,3,6H,2,4-5H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVONEXNNYIBWDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3=C(NC2=O)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’,2’-Dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1’,2’-Dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where halogen atoms in the compound are replaced by nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
Scientific Research Applications
1’,2’-Dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1’,2’-Dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical biological pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
- Structure : Cyclopropane ring fused to pyrrolo[2,3-b]pyridine.
- Molecular Weight : 160.18 g/mol (vs. 190.20 for cyclobutane analog).
- Higher reported synthesis yields (up to 95%) compared to cyclobutane derivatives, likely due to optimized cyclopropane-forming reactions .
- Applications : Used in fragment-based drug design due to compact size and modular functionalization .
Spiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
- Structure : Cyclopentane ring fused to pyrrolo[2,3-b]pyridine.
- Molecular Weight : 287.58 g/mol (for bromo-chloro derivative).
- Halogen substituents (e.g., Br, Cl) enhance electrophilicity, enabling cross-coupling reactions for diversification .
- Applications : Intermediate in synthesizing kinase inhibitors via Suzuki-Miyaura couplings .
Spiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one
- Structure : Tetrahydropyran (oxane) fused to pyrrolo[2,3-b]pyridine.
- Key Differences :
- Oxygen atom in the oxane ring increases hydrophilicity, improving aqueous solubility.
- Reduced ring strain compared to cyclobutane or cyclopropane derivatives.
- Applications : Explored for lead optimization in CNS-targeted therapies due to enhanced blood-brain barrier penetration .
1',2'-Dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione
- Structure : Cyclohexane fused to pyrrolo[2,3-b]pyridine with a dione group.
- Molecular Weight : 216.24 g/mol.
- Key Differences :
- Applications : Investigated for antineoplastic activity, leveraging the dione moiety for redox modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
